

Biological activity of 2-(4-methoxy-1H-indol-3-yl)acetic acid.

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Compound of Interest

Compound Name: 2-(4-methoxy-1H-indol-3-yl)acetic Acid

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An In-depth Technical Guide to the Biological Activity of **2-(4-methoxy-1H-indol-3-yl)acetic Acid**

Executive Summary

2-(4-methoxy-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), the principal auxin in plants and a privileged scaffold in medicinal chemistry.^{[1][2]} Direct research on the 4-methoxy isomer is limited; therefore, this guide provides a comprehensive overview of its potential biological activities by drawing inferences from the extensive research on its parent compound and structurally related analogs. We postulate that the addition of a methoxy group at the C4-position will significantly modulate its physicochemical properties, influencing its efficacy in several key areas. This document synthesizes data on related compounds to project potential applications in oncology, plant science, and neuropharmacology, providing detailed experimental workflows to validate these hypotheses.

Introduction: The Indole-3-Acetic Acid Scaffold

The indole nucleus is a cornerstone of biologically active molecules, from the essential amino acid tryptophan to numerous pharmaceuticals.^[3] Its derivative, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone, orchestrating critical aspects of plant growth and development, including cell division and elongation. Beyond botany, the IAA scaffold is a fertile ground for drug discovery. Strategic modifications to the indole ring, such as the introduction of a methoxy group, can dramatically alter a compound's lipophilicity, metabolic

stability, and electronic properties, thereby fine-tuning its biological activity.[\[1\]](#) This guide focuses on the 4-methoxy substituted variant, exploring its predicted therapeutic and agricultural potential based on a robust analysis of its chemical cousins.

Molecular Profile and Synthesis

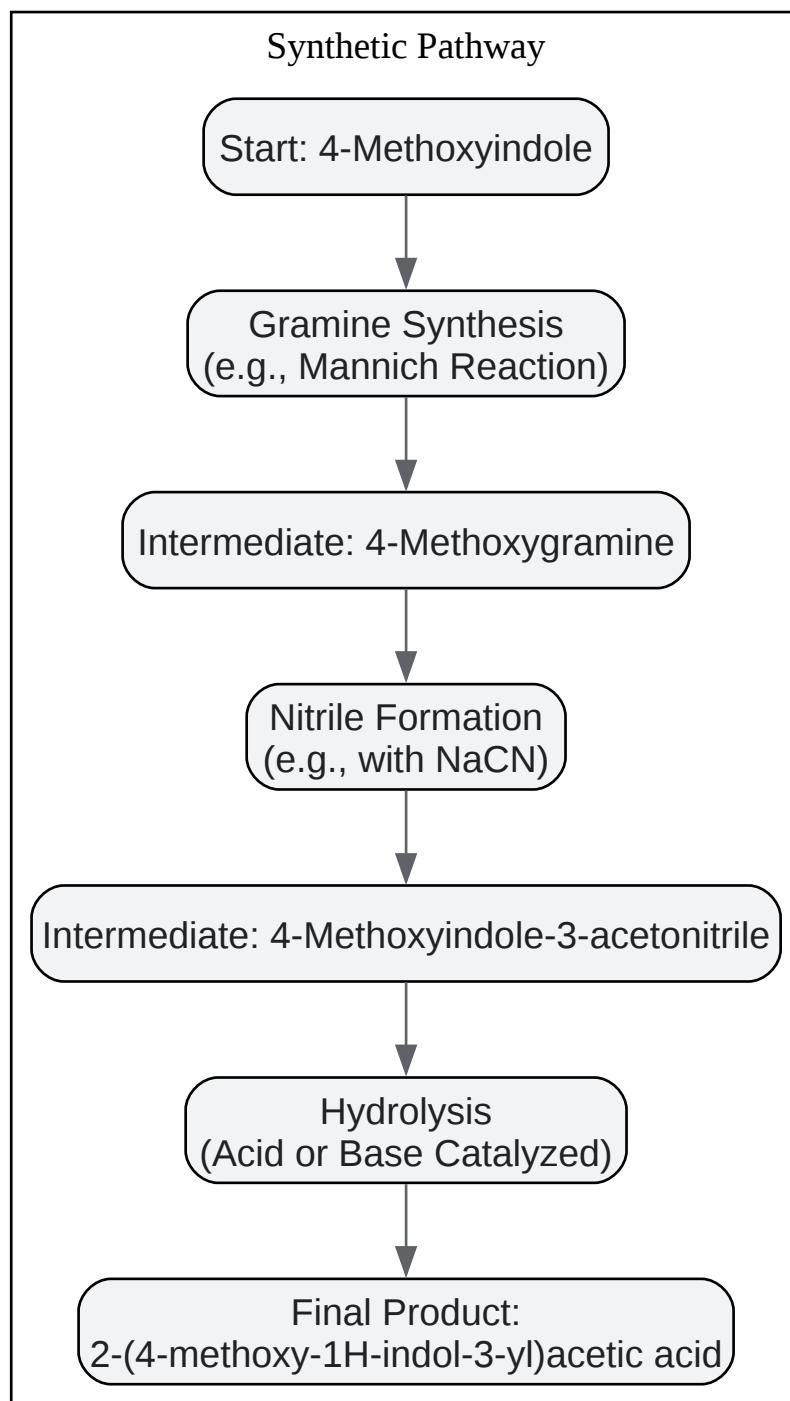
Physicochemical Characteristics: The "Methoxy Advantage"

The placement of the methoxy (-OCH₃) group on the indole ring is critical. Compared to the parent IAA, the electron-donating nature of the methoxy group at the 4-position is expected to increase the electron density of the aromatic system. This modification can influence receptor binding affinity and metabolic pathways. It is hypothesized that this substitution will enhance lipophilicity compared to hydroxylated analogs like 4-hydroxyindole-3-acetic acid (4-HIAA), potentially improving cell membrane permeability.[\[1\]](#)[\[4\]](#)

Representative Chemical Synthesis

While a specific, optimized synthesis for **2-(4-methoxy-1H-indol-3-yl)acetic acid** is not widely published, a reliable route can be adapted from established methods for substituted indole-3-acetic acids.[\[5\]](#) The Fischer indole synthesis or methods starting from 4-methoxyindole are plausible. A general workflow is presented below.

Diagram 1: General Synthesis Workflow



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Caption: A plausible synthetic route to the target compound.

Postulated Biological Activities and Mechanisms of Action

Based on extensive data from related indole derivatives, we can project several key biological activities for **2-(4-methoxy-1H-indol-3-yl)acetic acid**.

Anticancer and Antiproliferative Potential

Numerous studies have demonstrated the potent anticancer activities of methoxy-substituted indole derivatives.^{[1][6]} The indole scaffold can induce apoptosis, inhibit cell cycle progression, and interfere with critical signaling pathways in cancer cells.^[2]

- Mechanism of Action: It is hypothesized that 4-methoxy-IAA could function similarly to other indole derivatives by:
 - Inducing Apoptosis: Triggering programmed cell death in cancer cells. Methoxy-indole compounds have shown efficacy against various cell lines, including lung, colon, breast, and prostate cancer.^[6]
 - Enzyme Inhibition: Certain indole derivatives act as inhibitors of crucial enzymes like histone deacetylases (HDAC), which are implicated in tumor progression.^[7]
 - Oxidative Activation: Like its parent compound IAA, 4-methoxy-IAA could potentially be oxidized by peroxidases (often abundant in tumor microenvironments) into cytotoxic radical species, forming the basis of a targeted prodrug strategy.^[8]

Table 1: Comparative Antiproliferative Activity of Methoxy-Indole Analogs

| Compound ID | Structure Feature | Cancer Cell Line | IC ₅₀ (μM) | Reference |
|---------------------------|------------------------------------|------------------|-----------------------|-----------|
| Indole-Isatin Hybrid 5o | 5-methoxyindole tethered to isatin | NCI-H460 (Lung) | 1.69 | [6] |
| Indolyl Chalcone 9e | 6-methoxyindole moiety | HT29 (Colon) | 0.16 | [6] |
| Indole-Aryl Amide 5 | Indolylacetic acid derivative | PC3 (Prostate) | 0.39 | [6] |
| Pyrazole-Indole Hybrid 7a | Indole-pyrazole conjugate | HepG2 (Liver) | 6.1 | [9] |

| Pyrazole-Indole Hybrid 7b | Indole-pyrazole conjugate | HepG2 (Liver) | 7.9 | [9] |

Causality: The data strongly suggest that the indole nucleus, when functionalized with methoxy groups and other moieties, is a potent pharmacophore for anticancer activity. The IC₅₀ values in the low micromolar and even nanomolar range[7] highlight its potential.

Auxin-like Activity and Plant Growth Regulation

As a close analog of IAA, **2-(4-methoxy-1H-indol-3-yl)acetic acid** is almost certain to possess auxin-like activity. Halogenated derivatives such as 4-chloroindole-3-acetic acid (4-Cl-IAA) are known to be highly potent auxins found naturally in legumes like peas.[10][11][12]

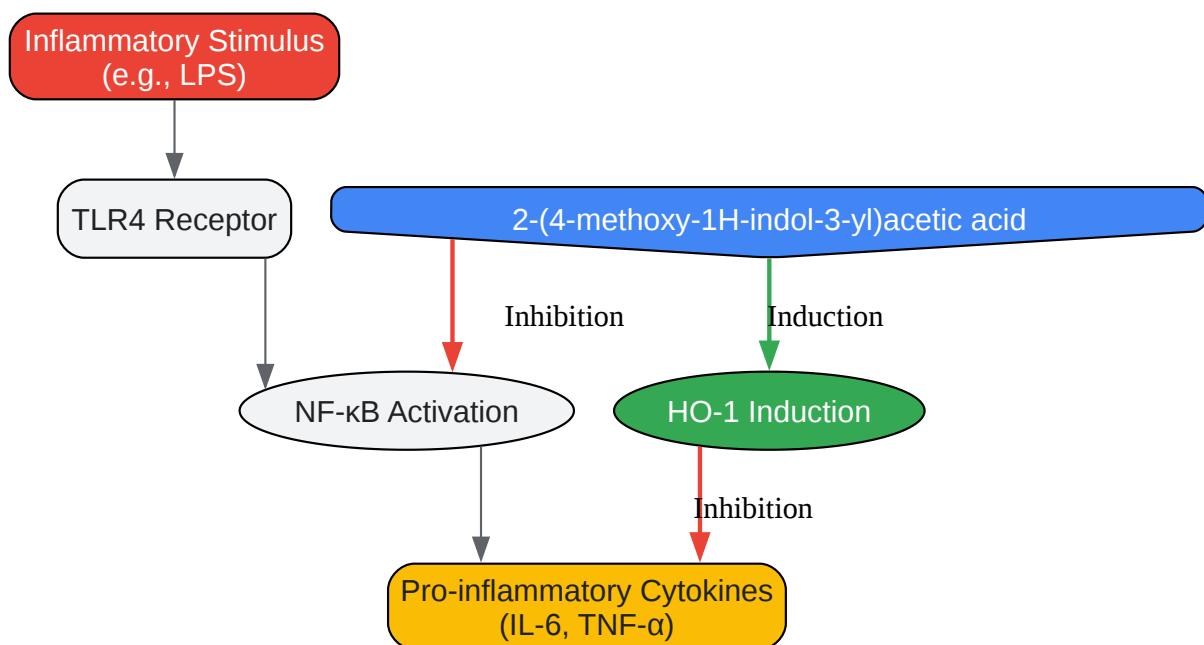
- Mechanism of Action: Auxins regulate plant growth by influencing gene expression, leading to cell elongation, root initiation, and fruit development. The 4-methoxy derivative could be explored as a synthetic plant growth regulator in agriculture and horticulture, potentially offering unique stability or activity profiles compared to IAA.[13][14][15]

Anti-inflammatory and Antioxidant Properties

IAA itself has been shown to possess significant anti-inflammatory and antioxidant capabilities. [16][17] It can mitigate inflammatory responses by suppressing the expression of pro-inflammatory cytokines and reducing oxidative stress.

- Mechanism of Action: The predicted mechanisms include:
 - Induction of Heme Oxygenase-1 (HO-1): HO-1 is a critical enzyme with anti-inflammatory properties. IAA induces its expression, which helps resolve inflammation.[17]
 - Direct Radical Scavenging: The indole ring can neutralize harmful free radicals, protecting cells from oxidative damage.[16]
 - Modulation of NF-κB Signaling: IAA can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[17][18]

Diagram 2: Postulated Anti-inflammatory Mechanism



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Caption: Inhibition of NF-κB and induction of HO-1 by the title compound.

Potential Neuromodulatory Effects

Derivatives of indole-3-acetic acid are increasingly studied for their roles in the central nervous system. 4-HIAA, a metabolite of psilocin, can cross the blood-brain barrier and modulate serotonin pathways.^{[4][19]} Furthermore, IAA has been investigated as a potential therapeutic agent in neurodegenerative diseases like Alzheimer's.^{[18][20]} Given its structural similarity, 4-methoxy-IAA may exhibit neuroactive properties worthy of investigation.

Proposed Experimental Validation Workflows

To empirically determine the biological activity of **2-(4-methoxy-1H-indol-3-yl)acetic acid**, a systematic, multi-tiered approach is essential. The following protocols provide a self-validating framework for initial screening and mechanistic investigation.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

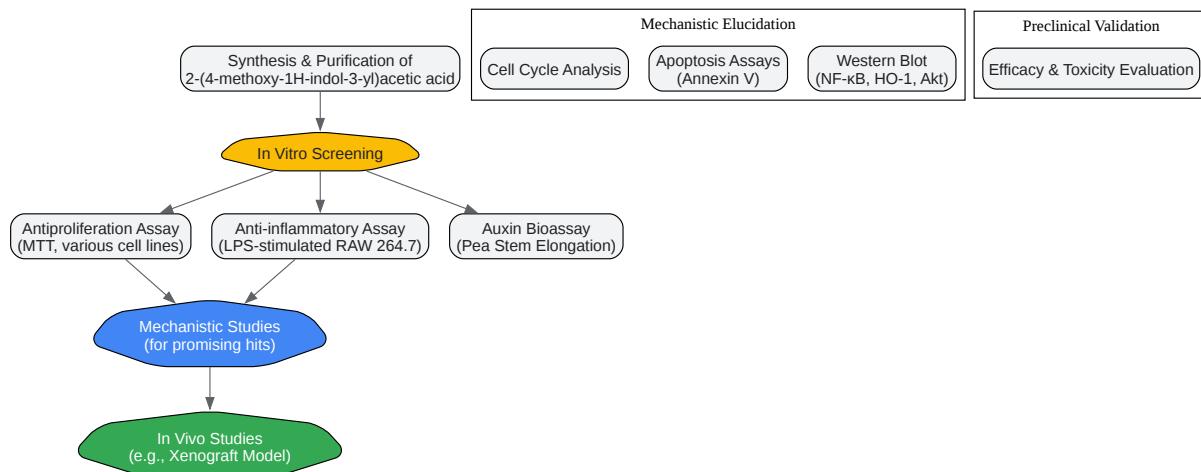
- Objective: To determine the concentration of the compound required to inhibit the growth of 50% of a cancer cell population (IC_{50}).^[6]
- Rationale: This colorimetric assay is a robust, high-throughput method to assess cell viability and metabolic activity, serving as a primary screen for cytotoxic potential.
- Methodology:
 - Cell Seeding: Plate human cancer cell lines (e.g., HT-29 for colon, MCF-7 for breast, PC-3 for prostate) in 96-well plates at a density of $1.0\text{--}1.8 \times 10^4$ cells/well. Incubate for 24 hours at 37°C , 5% CO_2 to allow for cell attachment.
 - Compound Treatment: Prepare a 10 mM stock solution of **2-(4-methoxy-1H-indol-3-yl)acetic acid** in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 μM to 100 μM . Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
 - Incubation: Incubate the plates for 48 hours.
 - MTT Addition: Remove the treatment medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation in viable cells.

- Solubilization: Carefully remove the MTT medium. Add 100 μ L of DMSO to each well to dissolve the purple formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-inflammatory Activity in Macrophages

- Objective: To assess the ability of the compound to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]
- Rationale: This assay models an inflammatory response in vitro. Measuring key markers like nitric oxide (NO) and cytokines (IL-6, TNF- α) provides direct evidence of anti-inflammatory effects.
- Methodology:
 - Cell Culture: Culture RAW 264.7 macrophage cells and seed them into 24-well plates.
 - Pre-treatment: Treat the cells with non-toxic concentrations of **2-(4-methoxy-1H-indol-3-yl)acetic acid** (determined via a preliminary MTT assay) for 1-2 hours.
 - Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours in the continued presence of the test compound.
 - Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.
 - Cytokine Measurement: Measure the concentration of IL-6 and TNF- α in the supernatant using commercially available ELISA kits.
 - Analysis: Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Diagram 3: General Experimental Validation Workflow

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Caption: A tiered approach for validating the compound's bioactivity.

Future Directions and Conclusion

The therapeutic and agricultural potential of **2-(4-methoxy-1H-indol-3-yl)acetic acid**, inferred from its structural analogs, is significant. The immediate research priority is to synthesize the pure compound and validate the postulated activities using the workflows described herein. Positive results, particularly in the anticancer assays, would warrant progression to more advanced mechanistic studies (e.g., cell cycle analysis, specific kinase inhibition assays) and subsequent in vivo evaluation in animal models.^[1] Structure-activity relationship (SAR) studies,

comparing the 4-methoxy isomer directly with its 5-, 6-, and 7-methoxy counterparts, would provide invaluable insights for the rational design of next-generation indole-based therapeutics. This guide serves as a foundational roadmap for unlocking the potential of this promising, yet understudied, molecule.

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